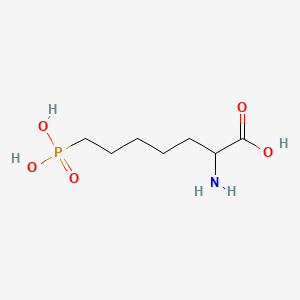
2-Amino-7-phosphonoheptanoic acid
Overview
Description
2-Amino-7-phosphonoheptanoic acid, commonly known as AP-7, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound competitively inhibits the binding of glutamate to the N-methyl-D-aspartate receptor, thereby preventing its activation. AP-7 is primarily used in scientific research due to its anticonvulsant properties and its ability to modulate excitatory neurotransmission .
Mechanism of Action
Target of Action
DL-AP7, also known as 2-Amino-7-phosphonoheptanoic acid, is a competitive antagonist of the ionotropic glutamate receptor, specifically the NMDA receptor . The NMDA receptor is a key player in synaptic plasticity and memory function .
Mode of Action
DL-AP7 competitively inhibits the glutamate binding site, thus preventing the activation of the NMDA receptor . The S1 and S2 domains of the NMDA receptor are essential for DL-AP7 and other related antagonists to bind to the receptor .
Biochemical Pathways
By blocking the NMDA receptor, DL-AP7 inhibits the flow of ions through the receptor, disrupting the normal signaling pathways. This can lead to a decrease in neuronal excitability and synaptic transmission .
Result of Action
DL-AP7 has been shown to block NMDA-induced convulsions and impair learning performance in a passive avoidance task in mice . It has also been reported to cause muscle rigidity and catalepsy in rats .
Biochemical Analysis
Biochemical Properties
2-Amino-7-phosphonoheptanoic acid functions primarily as an NMDA receptor antagonist. It competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing the activation of this receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, memory formation, and excitatory neurotransmission. By blocking the NMDA receptor, this compound can modulate synaptic activity and reduce excitotoxicity, which is implicated in various neurological conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In neurons, it inhibits NMDA receptor-mediated calcium influx, which is essential for synaptic plasticity and long-term potentiation. This inhibition can lead to reduced excitatory neurotransmission and neuroprotection against excitotoxicity. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating NMDA receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive binding to the glutamate recognition site on the NMDA receptor. This binding prevents the activation of the receptor by endogenous glutamate, thereby inhibiting the downstream signaling pathways associated with NMDA receptor activation. The inhibition of NMDA receptor activity by this compound can lead to reduced calcium influx, decreased activation of calcium-dependent enzymes, and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NMDA receptor activity, which may result in long-term changes in synaptic plasticity and neuronal function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as muscle rigidity and catalepsy, due to excessive inhibition of NMDA receptor activity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism and neurotransmitter regulation. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of amino acids, as well as those involved in neurotransmitter metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on NMDA receptors. The distribution of this compound within the brain is influenced by its interactions with transporters and binding proteins that facilitate its uptake and localization .
Subcellular Localization
This compound is primarily localized to the synaptic regions of neurons, where it interacts with NMDA receptors. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is crucial for its function as an NMDA receptor antagonist and its ability to modulate synaptic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-phosphonoheptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.
Phosphorylation: The introduction of the phosphono group is achieved through phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphorus trichloride.
Amination: The amino group is introduced through amination reactions, which can involve the use of ammonia or amine derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include oxo derivatives, phosphine derivatives, and substituted amino-phosphono compounds.
Scientific Research Applications
2-Amino-7-phosphonoheptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the properties and functions of N-methyl-D-aspartate receptors.
Biology: The compound is employed in research on neurotransmission and synaptic plasticity.
Medicine: AP-7 is investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Comparison with Similar Compounds
2-Amino-7-phosphonoheptanoic acid is unique in its selective antagonism of the N-methyl-D-aspartate receptor. Similar compounds include:
7-Chlorokynurenate: Acts as a glycine site modulation blocker.
2-Amino-5-phosphonovaleric acid: Another N-methyl-D-aspartate receptor antagonist with a shorter carbon chain.
D-2-Amino-5-phosphonopentanoic acid: A stereoisomer with similar antagonistic properties.
The uniqueness of this compound lies in its specific binding affinity and competitive inhibition of the glutamate binding site on the N-methyl-D-aspartate receptor .
Properties
IUPAC Name |
2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017823 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85797-13-3 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-Amino-7-phosphonoheptanoic acid (AP7)?
A1: this compound (AP7) acts primarily as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [, , , ].
Q2: How does this compound (AP7) affect NMDA receptor function?
A2: AP7 binds to the NMDA receptor, preventing the binding of glutamate, the endogenous agonist []. This blockade inhibits the opening of the receptor-associated ion channel, thereby preventing the flow of ions like calcium, which are crucial for neuronal excitation [, ].
Q3: What are the downstream effects of this compound (AP7) mediated NMDA receptor antagonism?
A3: AP7's antagonism of NMDA receptors leads to a range of effects, including:
- Reduced neuronal excitability: This forms the basis for its anticonvulsant effects in models of epilepsy [, , ].
- Neuroprotection: AP7 can protect against neuronal damage in models of ischemia and excitotoxicity, likely by reducing excessive calcium influx [, , ].
- Modulation of dopamine release: AP7 can influence dopamine release in the striatum, highlighting the interplay between glutamatergic and dopaminergic systems [, ].
- Alterations in behavior: In animal models, AP7 can impact learning and memory, anxiety-related behaviors, and responses to stress, further illustrating the widespread influence of NMDA receptors [, , ].
Q4: What is the molecular formula and weight of this compound (AP7)?
A4: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol.
Q5: Is there any information available regarding the spectroscopic data of this compound (AP7) in these papers?
A5: The provided research papers primarily focus on the biological activity and pharmacological effects of AP7. Detailed spectroscopic data is not discussed within these papers.
Q6: Do the provided research papers discuss the material compatibility and stability of this compound (AP7)?
A6: No, the provided research papers primarily focus on the biological activity and pharmacological effects of AP7 and do not delve into its material compatibility or stability under various conditions.
Q7: Do the provided research papers discuss any catalytic properties or applications of this compound (AP7)?
A7: No, the research papers primarily focus on the activity of AP7 as a pharmacological tool, specifically as an NMDA receptor antagonist. There is no mention of any catalytic properties or applications in these papers.
Q8: Are there any computational chemistry studies or QSAR models related to this compound (AP7) discussed in these papers?
A8: The provided research papers primarily employ in vitro and in vivo experimental methodologies. While one paper mentions "acidic isostere design" for phosphonate replacements in AP7-related compounds [], there is no detailed discussion of computational chemistry studies, simulations, calculations, or QSAR models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


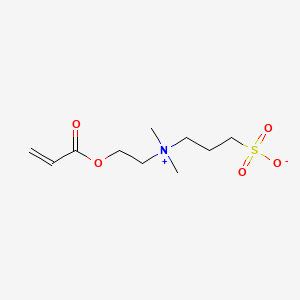
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)

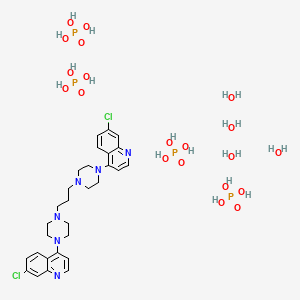
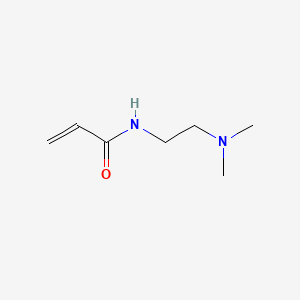
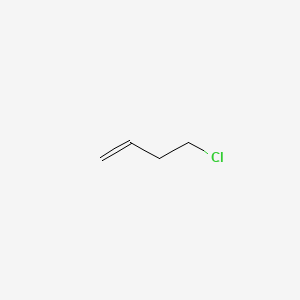
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
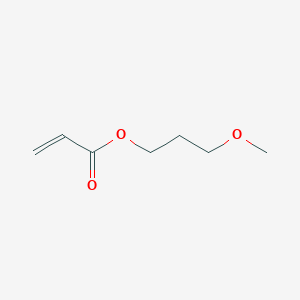
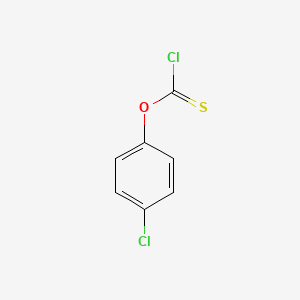
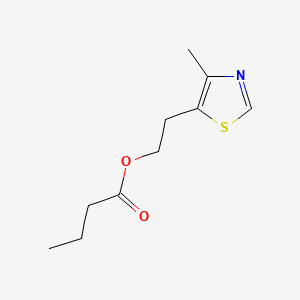
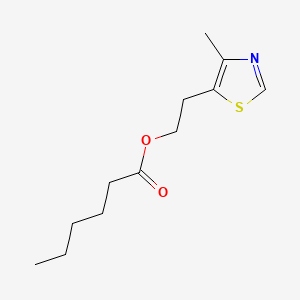
![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)
